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Compound of Interest

Compound Name:
alpha-Hydroxy-gamma-

butyrolactone

Cat. No.: B103373 Get Quote

An In-depth Technical Guide to α-Hydroxy-γ-butyrolactone: Synthesis, Properties, and

Applications

Introduction: The Significance of a Chiral Lactone
α-Hydroxy-γ-butyrolactone (α-HGB), also known as 3-hydroxyoxolan-2-one, is a five-

membered heterocyclic compound belonging to the γ-butyrolactone family.[1] Its structure,

featuring a hydroxyl group at the alpha position relative to the carbonyl, introduces a critical

chiral center. This chirality makes α-HGB a highly valuable and versatile building block in

asymmetric synthesis, particularly for the development of novel pharmaceuticals and

biologically active molecules.[2] The broader γ-butyrolactone scaffold is a privileged structure

found in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of

pharmacological activities, including diuretic, anticancer, and antibiotic effects.[3][4] This guide

provides a comprehensive technical overview of α-HGB, from its fundamental properties and

synthesis to its applications in research and drug development, offering field-proven insights for

scientists and professionals.

Core Physicochemical Properties
A thorough understanding of the physicochemical properties of α-HGB is essential for its

application in synthesis and formulation. These properties dictate its solubility, reactivity, and

compatibility with various reaction conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b103373?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Hydroxy-gamma-butyrolactone
https://www.infupa.com/GBL-CAS-No-96-48-0-CAS-Chemical-1012325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7967234/
https://www.researchgate.net/figure/Representative-biologically-active-g-butyrolactones_tbl2_349940730
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₄H₆O₃ PubChem[1]

Molecular Weight 102.09 g/mol PubChem[1]

IUPAC Name 3-hydroxyoxolan-2-one PubChem[1]

CAS Number 19444-84-9 PubChem[1]

Appearance
Colorless to Light yellow clear

liquid
TCI Chemicals

Synonyms

Dihydro-3-hydroxy-2(3H)-

furanone, 2-Hydroxy-gamma-

butyrolactone

PubChem[1], TCI Chemicals

Synthesis of α-Hydroxy-γ-butyrolactone: Strategies
and Protocols
The synthesis of α-HGB, particularly in an enantiomerically pure form, has been a significant

focus of chemical research. The stereochemistry at the α-position is paramount, as different

enantiomers can exhibit vastly different biological activities.

Key Synthetic Strategies
The causality behind choosing a synthetic route often depends on the desired stereochemistry,

scalability, and the availability of starting materials.

Reduction of Diesters: A prominent patented method involves the selective reduction of a 2-

hydroxy substituted alkane diacid lower alkyl diester. This approach often utilizes alkali metal

borohydrides, such as lithium borohydride, to chemoselectively reduce one ester group,

which is followed by spontaneous cyclization to form the lactone.[5] The starting material,

such as L-Malic acid, provides a readily available chiral pool precursor for synthesizing

specific enantiomers.[5]

Asymmetric Catalysis: Modern synthetic chemistry increasingly relies on catalytic

enantioselective methods to produce chiral molecules efficiently. For derivatives of α-HGB,

methods like chromium-catalyzed carbonyl allylation followed by lactonization have been

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Hydroxy-gamma-butyrolactone
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Hydroxy-gamma-butyrolactone
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Hydroxy-gamma-butyrolactone
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Hydroxy-gamma-butyrolactone
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Hydroxy-gamma-butyrolactone
https://patents.google.com/patent/EP1027343A1/en
https://patents.google.com/patent/EP1027343A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


developed to synthesize enantioenriched α-exo-methylene γ-butyrolactones, which are close

structural analogs.[6][7] Similarly, Rhodium(I)-catalyzed intramolecular Alder ene reactions

provide a powerful route to functionalized α-methylene-γ-butyrolactones with excellent

enantioselectivity (over 99% ee).[8] These methods are favored for their high efficiency and

atom economy.

From Chiral Auxiliaries: An established strategy involves the use of chiral auxiliaries, such as

those derived from ephedrine, to direct the stereochemical outcome of a reaction. For

instance, an ephedrine-derived morpholine dione can be used in the enantioselective

synthesis of (S)-α-hydroxy γ-butyrolactone through a one-pot alkylation/allylation protocol.[9]
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General Synthetic Pathways to α-HGB.

Experimental Protocol: Synthesis from a Malic Acid
Diester
This protocol is adapted from the principles described in patent EP1027343A1.[5] It represents

a self-validating system where the progress can be monitored by standard analytical

techniques (TLC, GC-MS).
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Objective: To synthesize α-Hydroxy-γ-butyrolactone via the selective reduction of a dialkyl ester

of 2-hydroxysuccinic acid (derived from malic acid).

Materials:

Dimethyl L-malate

Lithium borohydride (LiBH₄)

Anhydrous Tetrahydrofuran (THF)

Hydrochloric acid (1M solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Ethyl acetate

Saturated sodium chloride solution (brine)

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl L-malate (1 equivalent) in

anhydrous THF under a nitrogen atmosphere.

Cooling: Cool the reaction mixture to 0°C using an ice bath. The choice of a low temperature

is critical to control the exothermic reaction and enhance the selectivity of the reduction.

Addition of Reducing Agent: Slowly add a solution of lithium borohydride (approx. 1.1

equivalents) in anhydrous THF to the stirred solution via the dropping funnel over a period of

1 hour. The slow addition rate is crucial to prevent over-reduction and side reactions.

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or

gas chromatography (GC) until the starting material is consumed.

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow

addition of 1M HCl at 0°C until the pH is acidic (pH ~3-4). This step neutralizes the excess

borohydride and hydrolyzes the borate-ester complexes.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three

times with ethyl acetate. The organic layers are combined.

Washing and Drying: Wash the combined organic layers with brine to remove residual water

and inorganic salts. Dry the organic phase over anhydrous MgSO₄.

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure

using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation or column

chromatography to yield pure α-Hydroxy-γ-butyrolactone.

Biological Activity and Role in Drug Development
While the parent compound, γ-butyrolactone (GBL), is primarily known as a prodrug for the

central nervous system depressant γ-hydroxybutyric acid (GHB), the introduction of the α-

hydroxy group fundamentally alters its profile, positioning it as a key synthetic intermediate

rather than a direct pharmacological agent.[10][11]
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Distinct Roles of GBL and α-HGB.

Chiral Precursor: The primary role of α-HGB in drug development is as a chiral precursor. Its

stereocenter is incorporated into the final structure of more complex molecules. For example,
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it serves as a starting reagent for the synthesis of seco-pseudonucleoside synthons, which

are important in antiviral and anticancer drug discovery.[2]

Scaffold for Bioactive Molecules: The γ-butyrolactone moiety itself is a pharmacophore

present in many natural products with diverse activities, including antifungal and antibiotic

properties.[3] Synthetic efforts often focus on creating libraries of substituted γ-

butyrolactones, using α-HGB as a versatile starting point to explore structure-activity

relationships.

Functional Polyesters: In the field of biomaterials, α-HGB is used as a functional monomer in

ring-opening copolymerization to create functional polyesters.[12] These polymers are of

interest for tissue engineering and drug delivery applications due to their potential

biodegradability into non-toxic metabolites.[13]

Patents and Industrial Relevance
The commercial interest in α-HGB and its parent lactone is reflected in the patent literature,

which focuses on efficient and scalable production methods.
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Patent Number Title Key Innovation

EP1027343A1

Process for the preparation of

hydroxy substituted gamma

butyrolactones

Describes the synthesis from

2-hydroxy substituted alkane

diacid diesters (e.g., from malic

acid) using an alkali metal

borohydride.[5]

US6521763B1
Method for producing gamma-

butyrolactone

Focuses on the

dehydrocyclization of 1,4-

butanediol over a copper

catalyst to produce the parent

GBL.[14]

Patent 1047687
Process for the production of

gamma-butyrolactone

Details the selective vapor-

phase hydrogenation of maleic

or succinic anhydride to GBL

using a mixed copper-zinc

oxide catalyst.[15]

US 5,374,773
Process for preparing (S)-3-

hydroxy-gamma-butyrolactone

A process for preparing the

(S)-enantiomer, highlighting

the industrial importance of

stereochemical control.[5]

These patents underscore the industrial drive to produce γ-butyrolactones from inexpensive

and abundant feedstocks like maleic anhydride or 1,4-butanediol.[14][15] The methods for

introducing the α-hydroxy group in a stereocontrolled manner are of particular value for the

pharmaceutical and fine chemical industries.[5]

Conclusion
α-Hydroxy-γ-butyrolactone stands out not for its own direct biological effects, but as a

cornerstone of asymmetric synthesis. Its value lies in the chiral information encoded in its

structure, which can be transferred to create complex, high-value molecules for drug

development and materials science. The ongoing innovation in its enantioselective synthesis,

from chiral pool approaches to advanced asymmetric catalysis, continues to expand its utility.

For researchers and drug development professionals, a deep understanding of the synthesis
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and reactivity of α-HGB is crucial for leveraging its potential to build the next generation of

therapeutics and advanced materials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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